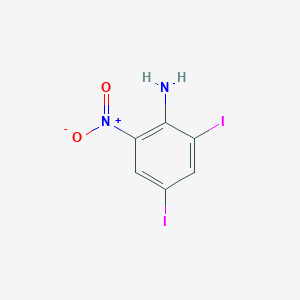

2,4-Diiodo-6-nitroaniline

Descripción

Contextual Significance of Substituted Aniline (B41778) Derivatives in Organic Synthesis

Substituted aniline derivatives are a cornerstone of modern organic synthesis, prized for their versatility and accessibility. acs.org The amino group can be readily modified, and the aromatic ring is amenable to a wide range of electrophilic and nucleophilic substitution reactions. This allows for the construction of complex molecular architectures. These derivatives are fundamental in the production of dyes, polymers, and perhaps most significantly, in the pharmaceutical industry where the aniline scaffold is a common feature in a vast array of therapeutic agents. The introduction of various substituents onto the aniline ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.

Academic Relevance and Research Scope of 2,4-Diiodo-6-nitroaniline

While its isomers, such as 2,6-diiodo-4-nitroaniline, have been more extensively studied, this compound (CAS Number: 116529-49-8) represents a more niche area of academic inquiry. bldpharm.combldpharm.comchemsrc.com Its academic relevance lies in its potential as a specialized building block in synthetic chemistry. The presence of two iodine atoms at the 2 and 4 positions, combined with a nitro group at the 6 position, offers a unique pattern of reactivity. The iodine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The nitro group, a strong deactivating group, influences the regioselectivity of these reactions and can be reduced to an amino group, providing a handle for further functionalization.

The research scope for this compound, though not yet broadly explored, is likely to encompass its use in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. The specific substitution pattern may lead to the development of compounds with unique biological activities. Furthermore, its structure could be relevant in materials science for the creation of new dyes or polymers with specific optical or electronic properties. The limited availability of dedicated research on this specific isomer suggests a promising and underexplored area for future chemical investigation.

Historical Development of Halogenation Strategies for Nitroanilines

The halogenation of nitroanilines has been a subject of study for over a century, driven by the need to create specific substitution patterns for various applications. The challenge in these reactions lies in controlling the regioselectivity, as the activating amino group and the deactivating nitro group direct incoming electrophiles to different positions on the aromatic ring.

Early methods for the iodination of anilines often employed molecular iodine in the presence of an oxidizing agent or a catalyst. For instance, the use of iodine monochloride (ICl) in glacial acetic acid has been a long-standing method for the di-iodination of p-nitroaniline to produce 2,6-diiodo-4-nitroaniline. orgsyn.org However, these methods can sometimes lack selectivity and may require harsh reaction conditions.

Over the years, a variety of reagents and strategies have been developed to improve the regioselectivity and efficiency of halogenation. The use of N-halosuccinimides, such as N-iodosuccinimide (NIS), has become a popular method for the iodination of aromatic compounds. acs.org The reactivity of NIS can be modulated by the addition of acid catalysts. For example, iron(III)-catalyzed activation of NIS has been shown to be a highly regioselective method for the iodination of arenes, including deactivated systems like 4-nitroaniline (B120555), yielding the 2-iodo product. acs.orgcore.ac.uk

The development of methods utilizing silver salts, such as silver sulfate (B86663) (Ag2SO4), in the presence of iodine has also provided a means for the iodination of aromatic amines under milder conditions. nih.govtandfonline.com These systems are believed to generate a more electrophilic iodine species, leading to efficient iodination. The choice of solvent can also play a crucial role in directing the regioselectivity of the reaction. nih.gov

More recent advancements have focused on developing greener and more efficient protocols. These include the use of environmentally benign solvents and catalysts, as well as one-pot procedures that minimize waste and simplify purification. The ongoing development of these halogenation strategies is critical for providing access to a wide range of specifically substituted nitroanilines, including the less common isomer this compound, for further exploration in various fields of chemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-diiodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWFXGGTHGLHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Diiodo 6 Nitroaniline

Regioselective Iodination Pathways of Nitroaniline Precursors

Achieving the specific 2,4-diiodo substitution pattern on a 6-nitroaniline precursor requires precise control over the reaction conditions. The directing effects of the amino and nitro groups on the aromatic ring play a crucial role in determining the position of electrophilic substitution.

Electrophilic Iodination with Iodine Halides and Oxidants

A common route to iodinated anilines involves direct electrophilic iodination. The starting material, 2-nitroaniline (B44862), is treated with an iodinating agent. One established method involves dissolving p-nitroaniline in glacial acetic acid and slowly adding a mixture of iodine monochloride in glacial acetic acid. orgsyn.org The reaction mixture is then heated to drive the di-iodination to completion. orgsyn.org The amino group is a strong activating group and directs ortho- and para- to itself. The nitro group is a deactivating group and a meta-director. In 2-nitroaniline, the positions ortho and para to the amino group are C3, C4, and C6. The C5 position is meta to the amino group. The nitro group at C2 will direct incoming electrophiles to the C4 and C6 positions. The combined directing effects favor iodination at the C4 and C6 positions.

Various oxidizing agents can be used in conjunction with molecular iodine to generate a more potent electrophilic iodine species in situ. Reagent systems such as iodine/nitric acid in acetic acid have been shown to be effective for the iodination of activated aromatic compounds like 4-nitroaniline (B120555), yielding 2-iodo-4-nitroaniline (B1222051) under ambient conditions. babafaridgroup.edu.in Another approach involves the use of NaIO4/KI/NaCl in aqueous acetic acid, which generates iodine monochloride in situ for the iodination of substrates like 2-nitroaniline with high selectivity and yield. researchgate.net

| Reactant | Reagent System | Product | Yield | Reference |

| p-Nitroaniline | Iodine monochloride / Glacial Acetic Acid | 2,6-Diiodo-4-nitroaniline | 56-64% | orgsyn.org |

| 4-Nitroaniline | I2 / HNO3 / Acetic Acid | 2-Iodo-4-nitroaniline | 89% | babafaridgroup.edu.in |

| 2-Nitroaniline | NaIO4 / KI / NaCl / aq. Acetic Acid | 4-Iodo-2-nitroaniline (B1312708) | 98% | researchgate.net |

Catalyst-Assisted Iodination Techniques

To enhance the efficiency and selectivity of iodination, various catalysts have been developed. These catalysts activate the iodinating agent, allowing the reaction to proceed under milder conditions. Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has proven effective for a range of arenes. acs.orgcore.ac.uk For instance, the iodination of 4-nitroaniline using this system proceeds to completion in two hours, yielding the single regioisomer, 2-iodo-4-nitroaniline. acs.orgcore.ac.uk

Silver(I) salts, such as silver triflimide, have also been employed to catalyze the activation of NIS for the iodination of anilines and other activated arenes. acs.org This method is noted for being mild and rapid. acs.org Furthermore, organocatalytic approaches using thiourea (B124793) derivatives have been developed for the iodination of activated aromatic compounds with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source, offering a metal-free alternative. organic-chemistry.org Palladium(II) catalysis has also been explored for the C-H iodination of arenes using 2-nitrophenyl iodides as the iodinating reagents in a formal metathesis reaction. chinesechemsoc.org

Multi-Step Reaction Sequences for Selective Functionalization

In cases where direct iodination may lead to a mixture of isomers or undesired side products, a multi-step synthetic strategy can provide the necessary regiochemical control. This approach involves introducing or modifying functional groups on the aniline (B41778) precursor to direct the iodination to the desired positions. While specific multi-step sequences for 2,4-diiodo-6-nitroaniline are not extensively detailed in the provided search results, the principles of retrosynthetic analysis can be applied. youtube.comyoutube.com For instance, one could envision a strategy starting with a pre-functionalized aniline where other reactive sites are protected, allowing for sequential iodination and nitration steps to achieve the final product. The development of such sequences is a core aspect of complex organic synthesis. youtube.comyoutube.comyoutube.com

Green Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. This includes the use of non-toxic solvents, solvent-free conditions, and recyclable catalysts to minimize waste and environmental impact.

Aqueous Medium Synthetic Protocols

The use of water as a solvent in organic synthesis is a key principle of green chemistry, as it is non-toxic, non-flammable, and inexpensive. acs.org Research has demonstrated the feasibility of conducting reactions with haloanilines in an aqueous medium. For example, a transition-metal-free, one-pot cascade synthesis of highly functionalized benzothiazolylidenes has been achieved using ortho-iodoanilines in water. acs.orgnih.govbris.ac.ukresearchgate.net While not a direct synthesis of this compound, this demonstrates that iodoanilines are compatible with aqueous reaction conditions. Similarly, a green process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline has been developed using bromide-bromate salts in an aqueous acidic medium, a method that could potentially be adapted for iodination. researchgate.netrsc.org The synthesis of polyhaloanilines has also been carried out in an acetonitrile-water mixture. metu.edu.tr

Solvent-Free Reaction Methodologies

Solvent-free reactions represent another significant advancement in green synthesis, often leading to reduced waste, easier purification, and sometimes enhanced reaction rates. The iodination of various activated aromatic compounds has been successfully achieved under solvent-free conditions. acs.org One such method employs a combination of iodine and silver nitrate (B79036) in a solid-state reaction, affording aryl iodides in high yields. tandfonline.com However, this particular system shows low conversion for 2- and 4-nitroanilines. tandfonline.com

A more effective solvent-free system for activated aromatic compounds uses elemental iodine with the urea-hydrogen peroxide (UHP) adduct as a solid oxidizer. rsc.orgnih.govpsu.edu This method avoids the use of traditional, often hazardous, organic solvents during the reaction phase. psu.edu

| Aromatic Substrate | Reagent System | Conditions | Yield | Reference |

| Activated/Deactivated Aromatics | I2 / AgNO3 | Solid-state, room temp. | 80-90% (general) | tandfonline.com |

| Aniline | I2 / Urea-H2O2 | Solvent-free | - | rsc.orgnih.govpsu.edu |

Atom Economy and Environmental Impact Assessments of Synthetic Routes

When evaluating synthetic pathways, atom economy and environmental impact are critical metrics of "green chemistry." Atom economy measures the efficiency of a reaction in converting reactant atoms into the desired product.

A synthesis starting from 2-nitroaniline and using an iodinating agent like Iodine Monochloride (ICl) can be assessed. The balanced equation for the di-iodination would be:

C₆H₆N₂O₂ + 2 ICl → C₆H₄I₂N₂O₂ + 2 HCl

The atom economy for this idealized reaction is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% Atom Economy = (389.92 / (138.12 + 2 * 162.35)) x 100% ≈ 84.2%

The environmental impact of these routes varies.

Iodine Monochloride (ICl): While effective, ICl is corrosive, moisture-sensitive, and can release toxic and corrosive gases like HCl. hpc-j.co.jplobachemie.comfishersci.comlobachemie.comnj.gov Its handling requires significant precautions to prevent environmental release. hpc-j.co.jplobachemie.com

Silver Salts: Methods employing silver salts (e.g., Ag₂SO₄) are effective but introduce heavy metal waste, which is a significant environmental concern. tandfonline.com

Greener alternatives often seek to use catalysts and more benign reagents, such as hydrogen peroxide as an oxidant with a halide source, to generate the electrophilic species in situ, thereby reducing waste. asianpubs.org

Below is an interactive data table comparing hypothetical synthetic routes based on atom economy and environmental considerations.

| Synthetic Route | Iodinating Agent | Theoretical Atom Economy | Key Environmental Considerations |

| Route A | Iodine Monochloride (ICl) | ~84.2% | Corrosive reagent, produces HCl gas, requires careful handling. hpc-j.co.jplobachemie.com |

| Route B | N-Iodosuccinimide (NIS) | ~64.6% (for NIS + 2-nitroaniline) | Safer reagent, produces less hazardous succinimide (B58015) byproduct, but overall atom economy is lower. |

| Route C | I₂ / Oxidant (e.g., H₂O₂) | Varies (depends on oxidant) | Potentially "greener" by avoiding harsh reagents and producing water as a byproduct. asianpubs.org |

Mechanistic Investigations of this compound Formation

The formation of this compound is governed by the principles of electrophilic aromatic substitution (EAS). The mechanism involves the attack of an electrophile (I⁺) on the electron-rich aromatic ring, proceeding through a cationic intermediate. ontosight.ai

Attack of the Electrophile: The π-electrons of the aniline ring attack the electrophilic iodine species (e.g., from ICl or activated NIS), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). ontosight.ainiscpr.res.in This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the iodine, restoring the aromatic system.

The reaction proceeds via a transition state that resembles the high-energy Wheland intermediate. niscpr.res.in

Role of Substituent Effects on Reaction Kinetics and Selectivity

The regiochemical outcome of the di-iodination of 2-nitroaniline is dictated by the directing effects of the substituents already present on the ring.

-NH₂ (Amino) Group: This is a powerful activating group and is strongly ortho-, para-directing due to its ability to donate electron density to the ring via resonance.

-NO₂ (Nitro) Group: This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

In the synthesis of this compound from 2-nitroaniline:

First Iodination: The powerful ortho-, para-directing amino group dominates. The position para to the amine (C4) and the position ortho to the amine (C6) are activated. The nitro group at C2 deactivates the ring, particularly at the ortho and para positions relative to itself. Therefore, the first iodine atom will preferentially add to the C4 or C6 positions. To achieve the target molecule, selective formation of 4-iodo-2-nitroaniline or 6-iodo-2-nitroaniline is the initial step. tandfonline.com

Second Iodination (from 6-iodo-2-nitroaniline): If the intermediate is 6-iodo-2-nitroaniline, the second iodination needs to occur at the C4 position. This position is para to the strongly activating -NH₂ group. The existing iodo and nitro groups will also influence selectivity. The kinetics of this step are slower than the first iodination due to the presence of an additional deactivating iodo group.

The interplay of these electronic effects makes achieving high regioselectivity for the 2,4-diiodo isomer a significant synthetic challenge, often leading to mixtures of isomers.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ | Activating (Resonance) | Ortho, Para |

| -NO₂ | Deactivating (Inductive & Resonance) | Meta |

| -I | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Proposed Reaction Intermediates and Transition States

The key intermediate in the formation of this compound is the Wheland intermediate (σ-complex). niscpr.res.in For the second iodination step (e.g., iodination of 6-iodo-2-nitroaniline at the C4 position), the intermediate would be a cyclohexadienyl cation with the iodine electrophile attached to the C4 carbon.

This intermediate is stabilized by resonance, with the positive charge delocalized across the ring. The stability of this intermediate is enhanced by the lone pairs of the amino group at C1, which can participate in resonance and place the positive charge on the nitrogen atom. This stabilization is crucial for directing the substitution to the ortho and para positions relative to the amine.

The reaction profile involves two transition states. ontosight.ai

First Transition State (TS1): This is the transition state for the initial attack of the electrophile on the aromatic ring. It is the higher energy transition state, reflecting the rate-determining nature of this step which involves the loss of aromaticity.

Second Transition State (TS2): This is the transition state for the deprotonation step to restore aromaticity. It is significantly lower in energy than TS1.

Computational studies on related electrophilic aromatic substitutions have helped to model the structures and relative energies of these intermediates and transition states, confirming the general features of the reaction pathway. acs.orgbeilstein-journals.org For the specific case of this compound, the transition states would be complex, influenced by the steric bulk and electronic properties of all three substituents.

High Resolution Structural Elucidation and Conformational Analysis of 2,4 Diiodo 6 Nitroaniline

X-ray Crystallographic Investigations for Solid-State Molecular Architecture

Determination of Crystal System and Space Group

While specific crystallographic data for 2,4-Diiodo-6-nitroaniline is not extensively detailed in the provided search results, analysis of closely related compounds provides valuable insights. For instance, the related compound 2,4-diiodoaniline (B1347260) crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov Another related molecule, 2,4-dimethyl-6-nitroaniline, also crystallizes in the orthorhombic system, but with the space group Pna2₁. nih.gov The crystal system and space group are fundamental properties that describe the symmetry of the unit cell, the basic repeating unit of a crystal. The orthorhombic system is characterized by three unequal axes that are all perpendicular to each other. The space group provides more detailed information about the symmetry elements present within the unit cell.

Table 1: Crystallographic Data for Related Aniline (B41778) Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,4-Diiodoaniline | Orthorhombic | P2₁2₁2₁ | nih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The supramolecular architecture of this compound is significantly influenced by a network of intermolecular interactions, including hydrogen bonds and halogen bonds. In many substituted nitroanilines, intermolecular N-H···O hydrogen bonds are the primary determinants of the supramolecular structure. researchgate.net The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) serve as acceptors.

In addition to classical hydrogen bonding, halogen bonding plays a crucial role in the crystal packing of iodo-substituted compounds. The iodine atoms can act as electrophilic centers (halogen bond donors) and interact with nucleophilic atoms, such as the oxygen atoms of the nitro group. researchgate.net These I···O interactions, along with hydrogen bonds, are often the structure-determining factors for the molecular packing in the crystal. researchgate.net For example, in the crystal structure of 2-iodo-5-nitroaniline, molecules are linked by N—H⋯O hydrogen bonds to form centrosymmetric dimers, and these dimers are further connected by iodo⋯nitro interactions into chains. researchgate.net

Conformational Preferences and Torsion Angle Analysis in Crystalline State

The conformation of the this compound molecule in the crystalline state is influenced by the steric and electronic effects of its substituents. The planarity of the benzene (B151609) ring is a key feature, with the substituents causing minor deviations. The torsion angles, which describe the rotation around single bonds, provide quantitative insight into the molecule's conformation.

In many substituted anilines, the amino group can be slightly pyramidalized. The planarity of the nitro group relative to the benzene ring is also of interest. In the solid state, the conformation is often a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice. For example, intramolecular N-H···I hydrogen bonds have been observed in related structures like 2,4-diiodoaniline and 2,4-diiodo-3-nitroaniline, which can influence the orientation of the amino group. nih.gov

Advanced Spectroscopic Characterization for Molecular Structure

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer valuable information about the molecular structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Aromatic Substitution Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity of atoms and the substitution pattern on the aromatic ring can be unequivocally determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as distinct singlets, or as doublets if there were adjacent protons. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the nitro group and the iodine atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons bearing the iodine, nitro, and amino groups will have characteristic chemical shifts that can be used to confirm their positions on the benzene ring. For instance, in 2,6-diiodo-4-nitroaniline, the ¹³C NMR spectrum shows signals corresponding to the different carbon atoms in the molecule, confirming the substitution pattern. acs.org

Table 2: Predicted NMR Data for Aromatic Region of this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.0 - 8.5 | s |

| ¹H | 7.5 - 8.0 | s |

| ¹³C | 150 - 160 (C-NH₂) | s |

| ¹³C | 135 - 145 (C-NO₂) | s |

| ¹³C | 125 - 135 (CH) | d |

| ¹³C | 120 - 130 (CH) | d |

| ¹³C | 90 - 100 (C-I) | s |

| ¹³C | 85 - 95 (C-I) | s |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-diiodoaniline |

| 2,4-dimethyl-6-nitroaniline |

| 2-iodo-5-nitroaniline |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational structure of this compound. The analysis of the vibrational spectra allows for the assignment of specific stretching and bending modes associated with the molecule's constituent parts.

The FT-IR and FT-Raman spectra of related compounds, such as 2,6-dibromo-4-nitroaniline (B165464), have been studied in detail, providing a strong basis for interpreting the spectra of this compound. nih.govscispace.com The key vibrational modes are associated with the amino (-NH₂), nitro (-NO₂), and carbon-iodine (C-I) functional groups, as well as the vibrations of the benzene ring.

The amino group exhibits characteristic symmetric and asymmetric N-H stretching vibrations. These are typically observed in the 3300-3500 cm⁻¹ region. For instance, in 2,6-dibromo-4-nitroaniline, these bands appear around 3480 and 3370 cm⁻¹. rsc.org The nitro group presents strong asymmetric and symmetric stretching vibrations, which are expected in the ranges of 1500-1560 cm⁻¹ and 1290-1350 cm⁻¹, respectively. researchgate.net The scissoring mode of the -NH₂ group is typically found near 1600 cm⁻¹.

The carbon-iodine (C-I) stretching vibrations are expected at lower frequencies due to the heavy mass of the iodine atom. These vibrations are generally observed in the 500-600 cm⁻¹ range. The various C-H and C-C stretching and bending vibrations of the aromatic ring appear at their characteristic frequencies.

Interactive Data Table: Vibrational Frequencies of this compound (Inferred from Analogous Compounds)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | ~3480 | Amino (-NH₂) |

| Symmetric N-H Stretch | ~3370 | Amino (-NH₂) |

| Asymmetric NO₂ Stretch | ~1520 | Nitro (-NO₂) |

| Symmetric NO₂ Stretch | ~1310 | Nitro (-NO₂) |

| NH₂ Scissoring | ~1610 | Amino (-NH₂) |

| C-I Stretch | ~550 | Carbon-Iodine |

| Aromatic C-H Stretch | >3000 | Benzene Ring |

| Aromatic C=C Stretch | 1400-1600 | Benzene Ring |

Note: The exact wavenumbers for this compound may vary slightly from the values presented, which are based on data from analogous halogenated nitroanilines.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula and for elucidating the fragmentation pathways of a molecule. For this compound (C₆H₄I₂N₂O₂), HRMS would confirm its exact mass of approximately 389.83 g/mol .

The fragmentation of nitroanilines under mass spectrometry often proceeds through predictable pathways, which can be used for isomer identification. nih.gov Common fragmentation patterns for halogenated nitroanilines involve the loss of the nitro group (-NO₂) or a halogen atom. ulisboa.pt In the case of this compound, the initial fragmentation would likely involve the loss of the nitro group (M - 46) or one of the iodine atoms (M - 127).

Subsequent fragmentation could involve the loss of the second iodine atom or other small neutral molecules like HCN. The study of different nitroaniline isomers has shown that the fragmentation patterns can be distinct, allowing for their differentiation. nih.gov For example, dissociative proton and charge transfer can lead to different fragment ions and intensities depending on the substituent positions. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Ion | m/z (approx.) | Description |

| [M]⁺ | 389.8 | Molecular Ion |

| [M - NO₂]⁺ | 343.8 | Loss of Nitro Group |

| [M - I]⁺ | 262.9 | Loss of one Iodine Atom |

| [M - I - NO₂]⁺ | 216.9 | Loss of Iodine and Nitro Group |

| [M - 2I]⁺ | 135.9 | Loss of two Iodine Atoms |

Note: The m/z values are approximate and based on the most common isotopes. The relative abundance of these fragments would depend on the specific ionization technique and conditions used.

Spectroscopic Analysis of Electronic Transitions and Chromophores

The electronic structure and chromophoric systems of this compound are investigated using UV-Vis spectroscopy. This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

UV-Vis Spectroscopy for Electronic Structure Interpretation

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions. The aniline molecule itself has absorption bands related to the benzene chromophore. The presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) and iodo groups (-I) significantly influences the electronic spectrum.

The interaction between the amino and nitro groups, particularly when they are in conjugation, leads to an intramolecular charge transfer (ICT) band. This is a common feature in nitroanilines and results in a strong absorption at longer wavelengths (a bathochromic or red shift). ulisboa.pt The position of this band is sensitive to solvent polarity; an increase in solvent polarity generally causes a red shift for π-π* transitions. asianpubs.org

For substituted nitroanilines, multiple absorption bands are typically observed. asianpubs.org For example, p-nitroaniline shows an intense ICT band around 322 nm in cyclohexane. ulisboa.pt The spectrum of this compound is expected to be complex, with contributions from locally excited states of the benzene ring and charge transfer transitions. The n-π* transition, associated with the non-bonding electrons of the nitro and amino groups, typically appears as a weaker band at longer wavelengths than the main π-π* transitions. asianpubs.org

Interactive Data Table: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions for this compound

| λₘₐₓ (nm) Range (in a non-polar solvent) | Type of Transition | Chromophore |

| ~350-400 | Intramolecular Charge Transfer (ICT) (π-π) | Amino group to Nitro group via benzene ring |

| ~250-280 | π-π | Substituted Benzene Ring |

| ~220-240 | π-π | Substituted Benzene Ring |

| >400 (often weak) | n-π | Nitro Group (-NO₂) |

Note: The exact λₘₐₓ values and their intensities are highly dependent on the solvent used for the measurement.

Chemical Reactivity and Transformative Potential of 2,4 Diiodo 6 Nitroaniline

Reactivity at the Amino Functionality

The primary amino group in 2,4-Diiodo-6-nitroaniline is the site of several fundamental organic transformations, including diazotization, acylation, sulfonylation, and alkylation. However, its nucleophilicity is considerably reduced by the powerful electron-withdrawing effects of the ortho-nitro group and the two iodine atoms, often necessitating more forceful reaction conditions compared to simple anilines.

The conversion of the primary amino group of this compound into a diazonium salt is a critical transformation, opening pathways for the replacement of the amino functionality with a wide variety of other substituents. Due to the decreased basicity of the aniline (B41778), standard diazotization methods using sodium nitrite (B80452) in aqueous acid can be inefficient. A more robust method, developed for weakly basic amines like 2,6-dihalo-p-nitroanilines, involves using nitrosylsulfuric acid in a mixture of concentrated sulfuric and phosphoric acids. orgsyn.org

This process typically begins by dissolving the 2,6-dihalo-4-nitroaniline in concentrated sulfuric acid, followed by the addition of sodium nitrite to form the nitrosylsulfuric acid in situ at low temperatures (0-5°C). orgsyn.orgprepchem.com The subsequent addition of phosphoric acid facilitates the diazotization, which proceeds over one to two hours. orgsyn.org The resulting diazonium salt is a versatile intermediate. For instance, it can be treated with potassium iodide to synthesize 1,2,3-triiodo-5-nitrobenzene (B3053423) or with sodium azide (B81097) to form 2,6-diiodo-4-nitroazidobenzene. orgsyn.orgprepchem.com In a Sandmeyer-type reaction, the diazonium group can be replaced with a chlorine atom using copper(I) chloride and hydrochloric acid. askfilo.com

| Reaction | Reagents | Conditions | Product | Reference |

| Diazotization | NaNO₂, H₂SO₄, H₃PO₄ | 0-10°C, 1-2 hours | 2,4-Diiodo-6-nitrobenzene-diazonium salt | orgsyn.org |

| Iodination | Potassium Iodide (KI) | Heating | 1,2,3-Triiodo-5-nitrobenzene | orgsyn.org |

| Azidation | Sodium Azide (NaN₃) | Stirring, 1 hour | 2,6-Diiodo-4-nitroazidobenzene | prepchem.com |

| Chlorination | CuCl, HCl | 0-5°C | 2,4-Dibromo-6-nitrochlorobenzene* | askfilo.com |

| Note: This reaction was performed on the dibromo analog. |

The diminished nucleophilicity of the amino group in 2,6-dihalo-4-nitroanilines makes acylation challenging. researchgate.net Reactions with acylating agents like bromoacetyl bromide require forcing conditions, such as prolonged refluxing in toluene, to proceed effectively. researchgate.net Milder conditions can be achieved using anhydrous dimethylformamide (DMF) as a solvent. researchgate.net The N-acylation of amines is a fundamental reaction for creating amide precursors for pharmaceuticals and fine chemicals, and it also serves as a protective strategy in multi-step syntheses. researchgate.net

Alkylation of the amino group is similarly affected by its reduced reactivity and steric hindrance from the ortho substituents. Direct N-alkylation can be achieved using alkyl halides, but may require transition metal catalysts. For example, the N-methylation of the related 2,4-dibromo-6-nitroaniline (B1580786) has been accomplished using methyl iodide with a CuI/N,N'-di-tert-butylethylenediamine catalyst system. smolecule.com A significant challenge in such reactions is preventing over-alkylation to form the dialkylated product, which is favored due to the increased acidity of the N-H proton caused by the electron-withdrawing groups. smolecule.com

Information on the direct sulfonylation of this compound is scarce, but the reaction would be expected to face similar challenges of low reactivity at the amino group.

Transformations Involving the Nitro Group

The nitro group is a powerful modulator of the molecule's reactivity and serves as a synthetic handle for further transformations, most notably reduction to an amine or facilitating nucleophilic substitution on the aromatic ring.

The selective reduction of the nitro group to an amino group, yielding a diaminobenzene derivative, is a key transformation. This conversion is valuable because the resulting diamines are important intermediates for synthesizing dyes, drugs, and other complex organic molecules. rdd.edu.iq The primary challenge is to reduce the nitro group without causing reductive dehalogenation of the C-I bonds.

Chemical reduction methods are often employed for this purpose. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in the presence of an acid (Fe/HCl) are commonly used for the selective reduction of nitro groups on halogenated aromatic rings. askfilo.com Catalytic hydrogenation using H₂ with a palladium-on-carbon catalyst (Pd/C) is another standard method for nitro group reduction, though conditions must be carefully controlled to maintain the iodine substituents. The reduction product of a nitroaniline is a valuable diamine, such as o-phenylenediamine (B120857) (o-PDA) derived from 2-nitroaniline (B44862). rdd.edu.iq

| Reagent System | Typical Conditions | Selectivity | Reference |

| SnCl₂ / HCl | Concentrated HCl | High for nitro group over halogens | askfilo.com |

| Fe / HCl | Acidic medium | High for nitro group over halogens | |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Room Temperature | Conditions must be optimized to avoid dehalogenation |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile replaces a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comyoutube.com The activating effect is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group. youtube.comyoutube.com

In this compound, the positions ortho (C6) and para (C4) to the nitro group are already substituted. However, the powerful activating nature of the nitro group makes the entire ring electron-deficient and thus more susceptible to nucleophilic attack than benzene (B151609) itself. While the iodine atoms are potential leaving groups, a strong nucleophile could theoretically attack a carbon atom bearing a hydrogen, particularly at the C5 position, which is adjacent to the nitro group and ortho to an iodine atom. This type of reaction, known as vicarious nucleophilic substitution (VNS), is a known pathway for functionalizing nitroarenes. researchgate.net The reaction would involve the addition of a nucleophile followed by the elimination of a hydride ion or a related sequence.

Reactivity of the Iodine Substituents in Cross-Coupling Reactions

The carbon-iodine bonds in this compound are highly susceptible to cleavage and participation in transition metal-catalyzed cross-coupling reactions. Iodine is an excellent leaving group, making this compound a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds. ontosight.ai Palladium-catalyzed reactions are particularly prominent in this context. acs.org

These reactions enable the introduction of a wide array of substituents onto the aromatic core. Examples of powerful cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. acs.org

Hiyama Coupling: Reaction with an organosilicon compound. ambeed.com

The presence of two iodine atoms at different positions (C2 and C4) offers the potential for selective or sequential cross-coupling reactions by carefully controlling the reaction conditions or using catalysts with different selectivities, although this can be challenging. These coupling reactions are fundamental tools for building the complex molecular frameworks found in pharmaceuticals, organic materials, and natural products. researchgate.netacs.org

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura, Heck, and Sonogashira Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a suitable substrate for such transformations. researchgate.netrsc.org The reactivity of the two C-I bonds can be differentiated based on their electronic and steric environments, enabling sequential couplings.

Suzuki-Miyaura Reaction: This reaction involves the coupling of an organoboron compound with a halide. For dihaloarenes, the reaction can sometimes favor the formation of the disubstituted product. This is attributed to the newly formed monosubstituted product remaining in proximity to the palladium catalyst, leading to a second, faster coupling. mdpi.com In the case of this compound, the iodine atom at the 4-position is generally more reactive towards oxidative addition to the palladium(0) catalyst due to lesser steric hindrance compared to the iodine at the 2-position, which is flanked by the bulky amino and nitro groups. However, the strong electron-withdrawing nature of the nitro group can increase the electrophilicity of the aryl halide, potentially increasing its reactivity towards oxidative addition. mdpi.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgbyjus.com Ligand-free palladium catalysis has been successfully employed for the Heck reaction of 2-iodoanilines with acrylates, yielding 2-alkenylanilines in moderate to high yields. scilit.com While specific studies on this compound are not prevalent, the general principles suggest that selective coupling at the 4-position would be favored under carefully controlled conditions. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. byjus.com

Sonogashira Reaction: This reaction couples aryl halides with terminal alkynes to form aryl alkynes and conjugated enynes. gold-chemistry.orgrsc.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgrsc.org For dihaloaromatics, the Sonogashira reaction can be controlled to achieve either mono- or di-alkynylation. The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl. researchgate.net In the context of this compound, the iodine at the 4-position would be expected to react preferentially.

A representative table of conditions for palladium-catalyzed cross-coupling reactions with related substrates is provided below.

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

| Suzuki-Miyaura | Pd(OAc)2, Ligand | K2CO3 | Toluene/H2O | 80-110 | Biaryls |

| Heck | Pd(OAc)2 | NEt3 | CH3CN | 80-100 | Substituted Alkenes |

| Sonogashira | Pd(PPh3)2Cl2, CuI | NEt3 | THF | 25-60 | Aryl Alkynes |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgbyjus.com These reactions often require high temperatures and polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). wikipedia.org

The Ullmann condensation can be used to synthesize aryl amines, ethers, and thioethers from aryl halides. wikipedia.org The reaction of this compound with an alcohol, amine, or thiol in the presence of a copper catalyst would lead to the substitution of one or both iodine atoms. The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed coupling of an aryl halide with an aniline. wikipedia.org Given the reactivity of aryl iodides, this compound would be a suitable substrate for these transformations. Electron-withdrawing groups on the aryl halide are known to accelerate the coupling reaction. wikipedia.org

| Reaction Type | Copper Source | Ligand (optional) | Solvent | Temperature (°C) |

| Ullmann Ether Synthesis | CuI, Cu powder | Phenanthroline | Pyridine, DMF | 150-200 |

| Goldberg Reaction (Amination) | CuI, Cu2O | Diamine | Dioxane, Toluene | 100-140 |

Direct Arylation and C-H Functionalization Strategies

Direct arylation and C-H functionalization are increasingly important strategies in organic synthesis as they offer more atom-economical routes to complex molecules by avoiding the pre-functionalization of one of the coupling partners. nih.govrsc.orguni-muenchen.de

Direct Arylation: This involves the coupling of an aryl halide with an unfunctionalized arene or heteroarene. While specific examples with this compound as the aryl halide are scarce, the methodology has been applied to a wide range of substrates. liv.ac.uk The strong electron-withdrawing nitro group in this compound activates the scaffold, which could facilitate reactions with nucleophilic reagents. nih.gov

C-H Functionalization: This strategy involves the activation and functionalization of a C-H bond. Chelation-assisted C-H functionalization using transition metal catalysis is a powerful tool for regioselective bond formation. acs.org For aniline derivatives, directing groups can be employed to guide the functionalization to specific positions. For instance, the ortho-nitration of N,1-diaryl-5-aminotetrazoles has been achieved using a copper(II) catalyst. acs.org While this is an intermolecular functionalization, it highlights the potential for directing group strategies in modifying the aromatic ring of aniline derivatives.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are primarily dictated by the nitro and amino groups, which are both electroactive. The iodine substituents also influence the redox potentials.

Anodic Oxidation Mechanisms in Acidic Media

The rate of oxidation can be influenced by the anode material, with some materials showing significantly higher electrocatalytic activity. dma.dp.ua The oxidation process for nitroanilines is often described by zero-order kinetics, indicating a significant role of the adsorption stage in the heterogeneous catalytic process. dma.dp.ua

Influence of Substituents on Redox Potentials

Substituents on the aromatic ring have a significant impact on the redox potentials of nitroaromatic compounds. nih.govuchile.cl Electron-withdrawing groups, such as the nitro group itself, generally make the reduction of the nitro group more favorable (occur at less negative potentials). rsc.orgmdpi.com Conversely, electron-donating groups tend to make the reduction more difficult. mdpi.com

| Compound | Substituent Effects | Expected Impact on Nitro Reduction Potential |

| Nitrobenzene | Reference | - |

| p-Nitroaniline | Strong electron-donating -NH2 | More negative potential |

| This compound | Strong electron-donating -NH2, two weakly electron-withdrawing -I, one strong electron-withdrawing -NO2 | Complex interplay of effects, likely a more positive potential than p-nitroaniline but more negative than dinitrobenzene. |

Regioselectivity and Stereochemical Control in Reactions

Regioselectivity: In reactions involving this compound, such as palladium-catalyzed cross-couplings, regioselectivity is a key consideration. The two iodine atoms are in non-equivalent positions. The iodine at C4 is para to the nitro group and ortho to a hydrogen, while the iodine at C2 is ortho to both the nitro and amino groups.

Several factors govern the regioselectivity in the cross-coupling of polyhalogenated aromatics:

Steric Hindrance: The C2 position is significantly more sterically hindered due to the adjacent bulky nitro and amino groups. This generally favors the reaction at the less hindered C4 position.

Electronic Effects: The relative ease of oxidative addition of a C-X bond to a palladium catalyst is influenced by the electronic properties of the ring. It is related to both the C-X bond dissociation energy and the interaction between the heterocycle's LUMO and the PdL2 HOMO. acs.orgacs.org Electron-withdrawing groups can lower the LUMO energy, potentially facilitating oxidative addition. The strong electron-withdrawing nitro group at C6 will have a pronounced effect on the electronic properties of both C-I bonds.

Ligand Effects: The choice of ligand in palladium-catalyzed reactions can also control regioselectivity. nih.gov

For these reasons, in most cross-coupling reactions, it is expected that the C4-I bond of this compound would react preferentially, allowing for sequential functionalization.

Computational Chemistry and Theoretical Investigations of 2,4 Diiodo 6 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for molecules of this size due to its balance of accuracy and computational cost.

A DFT study on 2,4-Diiodo-6-nitroaniline would begin with geometry optimization. This process identifies the most stable three-dimensional arrangement of the atoms (the lowest energy conformation). Key factors influencing the conformation would be the steric hindrance between the bulky iodine atoms and the nitro group, as well as potential intramolecular hydrogen bonding between the amine (-NH2) group and the adjacent nitro (-NO2) group. Calculations on similar 2-nitroaniline (B44862) derivatives have shown that such intramolecular hydrogen bonds can create a stable six-membered ring, significantly influencing the molecule's planarity and energy. researchgate.net The energetics of different rotational isomers (conformers) would be calculated to identify the global minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO and LUMO energies and their spatial distributions would be calculated. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In this molecule, the electron-donating amino group and the electron-withdrawing nitro and iodo groups would significantly influence the distribution and energies of these orbitals. The analysis would predict the most likely sites for electrophilic and nucleophilic attack.

Understanding the distribution of electron density within a molecule is crucial for explaining its reactivity, polarity, and intermolecular interactions. Mulliken and Natural Bond Orbital (NBO) analyses are two common methods for calculating the partial atomic charges.

These analyses would quantify the electron distribution across the this compound molecule. The results would show highly negative charges on the oxygen atoms of the nitro group and the nitrogen of the amine group, while the carbon atoms attached to these electronegative groups would carry positive charges. The iodine atoms, being electronegative, would also influence the charge distribution on the aromatic ring. NBO analysis provides a more chemically intuitive picture of bonding and lone pairs and can reveal details about charge transfer interactions within the molecule.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

The ESP map of this compound would visually identify the electron-rich and electron-poor regions. Typically, red or yellow colors indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue colors indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. For this compound, strong negative potential would be expected around the nitro group's oxygen atoms, making it a site for interaction with electrophiles. Positive potential would likely be found around the hydrogen atoms of the amino group.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and identifying compounds.

Theoretical calculations of Infrared (IR) and Raman spectra are performed by calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and twisting of bonds.

For this compound, DFT calculations would be used to compute the harmonic vibrational frequencies. The calculated spectrum would show characteristic peaks corresponding to the functional groups present. For example, distinct frequencies would be associated with the N-H stretching of the amine group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-N stretching, C-I stretching, and various vibrations of the aromatic ring. Comparing the theoretically predicted spectrum with an experimentally obtained one allows for a detailed and accurate assignment of the observed vibrational bands.

Calculation of NMR Chemical Shifts (e.g., GIAO method)

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. researchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

The process typically involves first optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311G(d,p)). Following optimization, the GIAO method is used to compute the absolute shielding values (σ). To convert these absolute values into the more familiar chemical shifts (δ), the calculated shielding of a reference standard, typically Tetramethylsilane (TMS), is subtracted from the calculated shielding of the nucleus of interest: δ_calc = σ_TMS - σ_nucleus.

The accuracy of the GIAO/DFT approach has been demonstrated for a variety of organic compounds, showing good correlation with experimental data. researchgate.netscispace.com For this compound, this calculation would predict the ¹H and ¹³C chemical shifts, aiding in the assignment of peaks in an experimental spectrum.

Table 1: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Aromatic Compound using the GIAO Method.

Note: This table is a representative example to illustrate the data format. Specific computational results for this compound were not available in the cited literature.

| Carbon Atom | Calculated Shielding (σ) (ppm) | Calculated Chemical Shift (δ) (ppm) | Experimental Chemical Shift (δ) (ppm) |

| C1 | 15.5 | 168.0 | 167.5 |

| C2 | 60.1 | 123.4 | 123.1 |

| C3 | 55.7 | 127.8 | 127.9 |

| C4 | 18.2 | 165.3 | 165.0 |

| C5 | 65.4 | 118.1 | 118.3 |

| C6 | 58.9 | 124.6 | 124.4 |

UV-Vis Spectra Simulation and Electronic Excitation Analysis

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic structure and transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating such spectra.

For this compound, the process begins with the optimized ground-state geometry. TD-DFT calculations are then performed to obtain the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.

This analysis provides insight into the nature of the electronic transitions. For instance, it can identify transitions as being primarily π → π* or n → π* in character. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often involved in the most significant electronic transitions. The energy difference between the HOMO and LUMO provides a qualitative understanding of the electronic excitability of the molecule. Analysis of the molecular orbitals involved can reveal charge-transfer characteristics within the molecule, such as from the aniline (B41778) moiety to the nitro group, which are common in such substituted aromatic systems.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Search and Energy Barrier Calculations

Computational modeling is an essential tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For reactions involving this compound, such as electrophilic or nucleophilic substitution, DFT calculations can be used to identify the structures of reactants, intermediates, transition states, and products.

A transition state (TS) represents the highest energy point along the reaction coordinate. Locating this first-order saddle point is critical for understanding the kinetics of a reaction. Algorithms are used to search for the TS geometry connecting reactants to products. Once the TS is located, its structure can be analyzed to understand the bonding changes occurring during the reaction.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (E_a). By calculating the energies of all stationary points on the potential energy surface, a reaction energy profile can be constructed. This profile provides quantitative data on the feasibility of a proposed mechanism. Comparing the activation energies for different possible reaction pathways allows chemists to predict the most likely mechanism and the major product that will be formed.

Solvent Effects on Reaction Pathways

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using various solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally demanding, this method allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. For a molecule like this compound, where the amino and nitro groups can interact with protic or polar solvents, explicit models can be important for accurately describing the energetics of a reaction pathway. The inclusion of solvent effects can alter the relative energies of intermediates and transition states, sometimes leading to a change in the predicted reaction mechanism compared to gas-phase calculations.

Theoretical Studies of Intermolecular Interactions

Quantification of Hydrogen Bonding and Halogen Bonding Energies

The substituents on the this compound ring—the amino (-NH₂), nitro (-NO₂), and iodo (-I) groups—are capable of forming significant non-covalent interactions that dictate its crystal packing and interactions with other molecules. These include hydrogen bonds and halogen bonds.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors. In related nitroaniline compounds, both intramolecular hydrogen bonds (between the ortho amino and nitro groups) and intermolecular hydrogen bonds play a crucial role in stabilizing their structures. researchgate.net

Halogen Bonding: The iodine atoms on the ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as the nitro group or amino group of a neighboring molecule.

Computational methods like DFT can be used to quantify the strength of these interactions. By calculating the interaction energy of a dimer of this compound, the stability gained from these bonds can be determined. The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density topology to characterize the nature of these bonds. nih.gov Studies on analogous compounds like 2,6-dibromo-4-nitroaniline (B165464) have shown that the binding energies for different intermolecular interactions can be significant, with dispersion forces playing a major role in the stability of halogen bonds. researchgate.net

Table 2: Representative Calculated Interaction Energies for Non-covalent Bonds in a Halogenated Nitroaniline Dimer.

Note: This table is based on data for an analogous compound, 2,6-dibromo-4-nitroaniline, to illustrate the types of interactions and their typical energies. researchgate.net Specific data for this compound was not available in the cited literature.

| Interacting Groups | Type of Interaction | Calculated Binding Energy (kcal/mol) |

| N-H···O-N | Hydrogen Bond | -5.5 to -9.8 |

| C-H···O-N | Hydrogen Bond | -1.7 to -2.5 |

| Br···Br | Halogen Bond (Type I) | -2.1 |

| N···Br | Halogen Bond (Type II) | -1.9 |

Hirshfeld Surface Analysis for Contact Enrichment Ratios

A comprehensive search of available scientific literature did not yield specific studies that have conducted Hirshfeld surface analysis with a focus on contact enrichment ratios for this compound. While Hirshfeld surface analysis is a recognized method for investigating intermolecular interactions in crystalline solids, and has been applied to structurally similar compounds, specific data, including enrichment ratios for the various atomic contacts in the crystal structure of this compound, are not present in the reviewed literature.

Theoretically, a Hirshfeld surface analysis of this compound would provide quantitative insights into the nature and prevalence of intermolecular contacts. This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as d_norm (a normalized contact distance) onto this surface, regions of significant intermolecular interactions can be visualized.

Furthermore, the generation of 2D fingerprint plots from the Hirshfeld surface allows for the deconvolution of the surface into contributions from different types of atomic contacts (e.g., I···H, I···O, H···H, etc.). The enrichment ratio (E_XY) for a particular contact between atom types X and Y is calculated as the ratio of the actual proportion of contacts in the crystal to the theoretical proportion based on the chemical composition of the molecule. An enrichment ratio greater than unity indicates that a particular contact is over-represented, suggesting it is a favored interaction in the crystal packing.

Without experimental crystallographic data and subsequent theoretical calculations for this compound, a detailed discussion and data table of its specific contact enrichment ratios cannot be provided.

Molecular Dynamics Simulations for Supramolecular Aggregates

A thorough review of the scientific literature indicates a lack of published studies on molecular dynamics (MD) simulations specifically focused on the supramolecular aggregates of this compound. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on the dynamics, structure, and thermodynamics of molecular aggregation.

For this compound, MD simulations could elucidate the mechanisms of self-assembly and the stability of its supramolecular structures in various environments. Such simulations would typically involve placing a number of this compound molecules in a simulation box, often with a solvent, and then solving Newton's equations of motion for the system. This would allow for the observation of how the molecules interact and organize over time, driven by intermolecular forces such as halogen bonding, hydrogen bonding, and π-π stacking.

Key insights that could be gained from MD simulations of this compound include:

The preferred modes of intermolecular association and the dominant interactions driving the formation of aggregates.

The structure and morphology of the resulting supramolecular assemblies.

The thermodynamic stability of these aggregates, which can be estimated through methods like potential of mean force (PMF) calculations.

The influence of solvent on the aggregation process.

However, as no specific research has been published in this area for this compound, it is not possible to present detailed research findings or data tables related to its molecular dynamics simulations and supramolecular aggregates.

Applications of 2,4 Diiodo 6 Nitroaniline As a Key Synthetic Intermediate

Precursor in the Construction of Advanced Heterocyclic Systems

The structural framework of 2,4-diiodo-6-nitroaniline is ideally suited for the synthesis of various nitrogen-containing heterocyclic compounds. The existing amino group, the potential for a second amino group via nitro reduction, and the reactive carbon-iodine bonds serve as handles for cyclization reactions.

This compound is a valuable precursor for synthesizing several key heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products.

Indoles : The synthesis of indoles often proceeds from ortho-substituted nitroarenes through classical methods such as the Bartoli, Reissert, or Cadogan reactions rsc.org. The structure of this compound, featuring a nitro group ortho to a substitutable position, is amenable to these transformations. Furthermore, modern synthetic routes utilize 2-iodoanilines as starting materials for palladium-catalyzed reactions to construct the indole core researchgate.netacs.org. The diiodo--substituted aniline (B41778) can be functionalized, for instance, through a Sonogashira cross-coupling with terminal alkynes, to generate a 2-alkynylaniline derivative. This intermediate can then undergo metal-catalyzed or metal-free cyclization to yield a highly functionalized indole ring system researchgate.net.

Benzimidazoles : The preparation of benzimidazoles frequently involves the reductive cyclization of 2-nitroanilines organic-chemistry.orgpcbiochemres.comrsc.org. In this process, the nitro group of this compound is first reduced to an amino group, typically using reagents like iron powder in an acidic medium or catalytic hydrogenation organic-chemistry.org. This in situ generation of a substituted 1,2-diaminobenzene (o-phenylenediamine) derivative is followed by condensation and cyclization with a one-carbon source, such as an aldehyde or a carboxylic acid, to form the benzimidazole ring pcbiochemres.comnih.gov. The resulting diiodo-benzimidazole can be further functionalized at the iodine-bearing positions.

Quinolines : The synthesis of quinolines can be achieved through various methods starting from substituted anilines iipseries.orgorganic-chemistry.org. A prominent strategy is the Friedländer synthesis, which can be adapted by using an in situ reduction of a 2-nitrobenzaldehyde derivative mdpi.com. For a precursor like this compound, a multi-step approach is viable. The iodo-positions can be elaborated via cross-coupling reactions to introduce the necessary carbon framework. For example, coupling with a propargyl alcohol can be followed by a palladium-catalyzed annulation to construct the quinoline skeleton organic-chemistry.org. Alternatively, electrophilic cyclization of N-(2-alkynyl)anilines, prepared from the parent aniline, provides another route to substituted quinolines nih.gov.

Table 1: Synthetic Pathways to Heterocycles from this compound This table is interactive and can be sorted by clicking on the column headers.

| Target Heterocycle | Key Reaction Type | Role of this compound | Typical Reagents/Conditions | Reference |

|---|

The diiodo-functionality of this compound makes it an excellent building block for the synthesis of larger, fused polycyclic aromatic hydrocarbons (PAHs). The carbon-iodine bonds are highly susceptible to participating in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the stepwise construction of complex carbon skeletons by coupling the diiodoaniline core with various boronic acids or terminal alkynes.

The synthesis often involves a two-stage protocol: first, the formation of a larger, non-planar precursor through cross-coupling, followed by a ring-closure or "stitching" reaction to create the final planar, fused ring system researchgate.net. A common method for the final cyclization step is the Scholl reaction, which is an oxidative cyclodehydrogenation process that forms aryl-aryl bonds under acidic conditions mdpi.com. The amino and nitro groups on the starting material can be retained, modified, or removed during the synthetic sequence to tune the electronic properties of the final polyaromatic compound.

Building Block for Functional Organic Materials

The electronic and reactive properties of this compound make it a valuable monomer for the synthesis of functional organic materials, including polymers, semiconductors, and dyes.

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique electronic and optical properties. This compound can serve as a monomer in polycondensation reactions to create such polymers. The two C-I bonds provide reactive sites for polymerization through various metal-catalyzed cross-coupling reactions.

For example, a Suzuki polycondensation would involve reacting the diiodo-monomer with an aromatic diboronic acid, while a Sonogashira polymerization would use a diethynyl-aromatic comonomer. The resulting polymer would feature the nitroaniline unit as part of its conjugated backbone. The strong electron-withdrawing nitro group and the electron-donating amino group create a "push-pull" electronic structure within the repeating unit, which can lower the polymer's band gap and influence its optical and charge-transport properties nih.gov. Similarly, shorter-chain oligomers can be synthesized in a stepwise fashion using similar coupling strategies researchgate.netresearchgate.net.

Table 2: Polymerization Reactions Incorporating this compound This table is interactive and can be sorted by clicking on the column headers.

| Polymerization Method | Comonomer Type | Resulting Polymer Class | Potential Application |

|---|---|---|---|

| Suzuki Polycondensation | Aryl diboronic acid/ester | Poly(arylene) | Organic electronics |

| Sonogashira Polycondensation | Diethynyl-aromatic | Poly(arylene ethynylene) | Chemical sensors uni-heidelberg.de |

| Heck Polycondensation | Divinyl-aromatic | Poly(arylene vinylene) | Organic photovoltaics |

| Buchwald-Hartwig Polycondensation | Diamine | Polyaniline derivative | Conductive materials |

The incorporation of this compound into molecular structures is a key strategy for designing functional dyes and organic semiconductors.

Organic Dyes : Nitroanilines are classic precursors for the synthesis of azo dyes researchgate.netabjournals.org. The synthesis begins with the diazotization of the primary amino group on this compound using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a potent electrophile that readily undergoes an azo coupling reaction with an electron-rich aromatic compound (the coupling agent), such as a phenol or another aniline derivative researchgate.net. The extended π-conjugation created by the N=N (azo) bond forms a chromophore that absorbs visible light. The specific color of the dye is modulated by the substituents on the aromatic rings. The electron-withdrawing nitro group and the heavy iodine atoms on the this compound moiety would significantly influence the absorption maximum of the resulting dye. Such dyes, particularly disperse dyes, are important in the textile industry researchgate.netrsc.org.

Organic Semiconductors : The design of high-performance organic semiconductors often relies on creating molecules with donor-acceptor (D-A) architectures to tune the frontier molecular orbital energy levels (HOMO and LUMO). This compound can be incorporated as a potent electron-accepting building block due to the strong electron-withdrawing capacity of the nitro group. Using the diiodo-functionality, this acceptor unit can be synthetically integrated with electron-donating aromatic systems via cross-coupling reactions mdpi.com. This strategy allows for the creation of π-conjugated materials with tailored band gaps, which is a critical parameter for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Role in Multi-component Reactions and Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a time- and resource-effective manner nih.govencyclopedia.pub. The diverse functionality of this compound makes it an excellent candidate for designing novel MCRs.

The molecule possesses several distinct reactive sites:

A nucleophilic primary amino group.

Two electrophilic carbon centers attached to iodine, suitable for cross-coupling.

A reducible nitro group that can be converted into another nucleophilic site.

An activated aromatic ring.

This array of functionalities allows for the design of complex, one-pot transformations. For instance, the amino group could participate in a classic MCR, such as a Ugi or Passerini reaction, to rapidly assemble a core structure. Subsequently, the iodo-groups on the resulting product could be used for an intramolecular cyclization via a palladium-catalyzed reaction, leading to the formation of complex heterocyclic systems in a single operation. The ability to engage different functional groups under specific and orthogonal conditions makes this compound a powerful platform for the discovery of novel molecular architectures.

Design of Ligands and Catalysts Derivatives

This compound is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of complex ligands and catalyst derivatives. The strategic placement of two iodine atoms, a nitro group, and an amino group on the aniline scaffold provides multiple reactive sites for a variety of chemical transformations. This allows for the systematic construction of polydentate ligands with tailored electronic and steric properties, which are crucial for the development of advanced catalysts.

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atoms at the ortho and para positions to the amino group are susceptible to substitution through various cross-coupling reactions. The nitro group can be readily reduced to an amino group, providing an additional site for coordination or further functionalization. The primary amino group can participate in condensation reactions, such as Schiff base formation, or can be modified to tune the electronic properties of the resulting ligand.

Polydentate Ligand Synthesis via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the synthesis of ligands. acs.orgnih.govresearchgate.net The two iodine atoms in this compound can be sequentially or simultaneously replaced by various organic fragments, leading to the construction of multidentate ligands. acs.org

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at the 2- and 4-positions. These appended aromatic rings can bear additional donor atoms, such as nitrogen or oxygen, thereby increasing the denticity of the ligand. The choice of phosphine ligands and reaction conditions can influence the selectivity of the coupling reactions. nih.gov Similarly, Sonogashira coupling can be used to introduce alkynyl groups, which can either act as coordinating moieties or be further elaborated into more complex structures.

The following table illustrates potential synthetic pathways for the derivatization of this compound via palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Potential Product Functionality | Application in Catalysis |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or heteroaryl-substituted anilines | Precursors to phosphine or N-heterocyclic carbene (NHC) ligands |